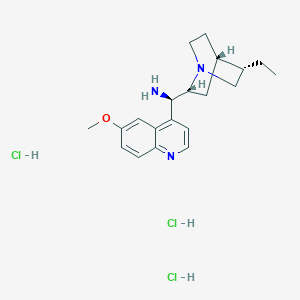

(8alpha, 9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride,

Description

9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride (CAS: 1391506-12-9) is a chiral organic compound derived from the cinchona alkaloid family. It serves as a critical organocatalyst in asymmetric synthesis, particularly in enantioselective reactions such as Michael additions, epoxidations, and phase-transfer catalysis . The compound features a modified quinidine backbone with a 9-amino substitution, a deoxygenated C9 position, and an "epi" configuration, which alters stereochemistry at specific chiral centers. Its trihydrochloride form enhances solubility in polar solvents, making it suitable for aqueous or mixed-solvent reaction systems .

Properties

CAS No. |

931098-92-9 |

|---|---|

Molecular Formula |

C20H30Cl3N3O |

Molecular Weight |

434.8 g/mol |

IUPAC Name |

(R)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride |

InChI |

InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13?,14?,19?,20-;;;/m1.../s1 |

InChI Key |

QINKDORAGBPFFS-HPVDNOPASA-N |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The process employs di-isopropyl azodicarboxylate (DIAD) , diphenyl phosphoryl azide (DPPA) , and triphenylphosphine in tetrahydrofuran (THF) under controlled temperatures.

-

Stage 1 : Hydroquinidine reacts with DIAD, DPPA, and triphenylphosphine at 0–50°C for 16 hours.

-

Stage 2 : Hydrolysis with water at 20°C for 3 hours yields the final trihydrochloride salt.

This method mirrors a Mitsunobu-like reaction , where the hydroxyl group at the 9-position of hydroquinidine is replaced by an amine. The use of DPPA introduces the azide intermediate, which is subsequently reduced in situ to the primary amine. The reaction achieves an 87% yield with high enantiomeric purity.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | Hydroquinidine |

| Reagents | DIAD, DPPA, Triphenylphosphine |

| Solvent | THF |

| Temperature (Stage 1) | 0–50°C |

| Time (Stage 1) | 16 hours |

| Temperature (Stage 2) | 20°C |

| Time (Stage 2) | 3 hours |

| Yield | 87% |

Workup and Isolation

Post-reaction, the product is precipitated as the trihydrochloride salt through careful pH adjustment and solvent evaporation. Purification via recrystallization from ethyl acetate/methanol yields a solid with a melting point of 224–226°C (decomposition) .

| Property | Value |

|---|---|

| Loading Capacity | 0.60 mmol/g |

| Reusability (Cycles) | 5 |

| Enantioselectivity | 95–98% ee |

| Diastereoselectivity | syn/anti = 88/12 (Cycle 5) |

Physicochemical Characterization

Molecular Properties

Discrepancies in Literature

-

Molecular Weight : Source erroneously reports 361.909 g/mol, likely omitting three HCl molecules. Correct value is 434.8307 g/mol.

-

Solubility : Conflicting data exist, but the compound is generally soluble in polar aprotic solvents (e.g., DMF, DMSO).

Comparative Analysis of Methods

| Aspect | Solution-Phase Synthesis | Supported Catalyst Preparation |

|---|---|---|

| Scale | Laboratory to industrial | Laboratory-scale |

| Yield | 87% | N/A (Application-focused) |

| Purity | >90% | 98% (Catalyst grade) |

| Reusability | Not applicable | 5 cycles without decay |

| Cost Efficiency | Moderate | High (long-term use) |

Chemical Reactions Analysis

Types of Reactions: 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinidine derivatives.

Reduction: Further reduction can lead to the formation of more reduced quinidine analogs.

Substitution: The amino group at the 9th position can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Quinidine derivatives with different oxidation states.

Reduction Products: More reduced forms of quinidine.

Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis:

9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride is utilized as a chiral catalyst in various asymmetric reactions. It facilitates the Michael addition reactions, leading to high levels of enantioselectivity and conversion rates. For example, a polystyrene-supported version of this compound has been shown to catalyze Michael reactions effectively under continuous flow conditions, demonstrating its recyclability and efficiency over extended periods .

Synthesis of Chiral Amines:

The compound serves as a precursor for synthesizing other chiral amines through the Mitsunobu reaction. This method allows for the introduction of azide groups followed by reduction and hydrolysis, yielding valuable bifunctional aminocatalysts . The ability to produce these catalysts on a larger scale (up to 20 grams) enhances its utility in industrial applications.

Mechanistic Insights

Reaction Mechanisms:

The mechanisms by which 9-amino-(9-deoxy)epi-dihydroquinidine trihydrochloride operates involve the formation of intermediates that facilitate nucleophilic attacks on electrophiles. In the case of Michael additions, the catalyst enhances the nucleophilicity of donor molecules while stabilizing transition states, leading to favorable reaction pathways .

Data Table: Summary of Catalytic Performance

| Reaction Type | Catalyst | Conversion Rate | Enantioselectivity | Conditions |

|---|---|---|---|---|

| Michael Addition | Polystyrene-supported 9-amino derivative | >90% | >95% | Continuous flow (40 min residence time) |

| Asymmetric Functionalization | Bifunctional aminocatalysts derived from alkaloids | Variable | High | Batch reactions |

Case Studies

Case Study 1: Continuous Flow Synthesis

In a study published in Organic & Biomolecular Chemistry, researchers demonstrated that a polystyrene-supported derivative of 9-amino-(9-deoxy)epi-dihydroquinidine trihydrochloride could be used in continuous flow processes for Michael reactions. The catalyst maintained high activity over 21 hours with minimal loss in conversion rates, showcasing its potential for industrial applications .

Case Study 2: Synthesis of Chiral Compounds

Another significant application involves synthesizing chiral compounds using this aminocatalyst. In a high-throughput screening setup, various reaction conditions were tested to optimize yields and selectivities, indicating the versatility of this compound in producing enantioenriched products .

Mechanism of Action

The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride involves its interaction with various molecular targets:

Molecular Targets: It primarily targets ion channels in the heart, similar to quinidine.

Pathways Involved: The compound affects the cardiac action potential by blocking sodium and potassium channels, leading to its antiarrhythmic effects.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

The cinchona alkaloid derivatives share a core bicyclic quinuclidine structure but differ in substituents and stereochemistry. Key analogues include:

Key Differences :

- Stereochemistry : Quinidine derivatives (e.g., 1391506-12-9) exhibit R configuration at C8 and S at C9, whereas quinine derivatives (e.g., 931098-91-8) invert these positions, impacting enantioselectivity in catalysis .

- Backbone Modifications : The "dihydro" prefix indicates hydrogenation of the vinyl group in the quinuclidine ring, enhancing rigidity and stability .

- Functional Groups: The 9-amino substitution replaces the hydroxyl group in natural alkaloids, altering hydrogen-bonding capacity and catalytic activity .

Biological Activity

9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride is a derivative of the cinchona alkaloids, known for their significant roles in asymmetric synthesis and catalysis. This compound is particularly noted for its biological activity, which has implications in medicinal chemistry and drug development. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride typically involves the modification of naturally occurring cinchona alkaloids such as quinine and quinidine. Two notable synthetic approaches are:

- Mitsunobu Reaction : This method introduces an azide group to the alkaloid, followed by reduction and hydrolysis to yield the desired amine .

- Polystyrene-Supported Catalysis : A polystyrene-supported version of this compound has been developed, which enhances its catalytic properties in Michael reactions, demonstrating high levels of conversion and enantioselectivity .

Biological Activity

The biological activity of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride can be categorized into several key areas:

1. Catalytic Properties

- The compound acts as an effective catalyst in asymmetric synthesis, particularly in Michael addition reactions. Its immobilized form allows for continuous flow processes that maintain high enantioselectivity over extended periods .

2. Antimicrobial Activity

- Preliminary studies suggest that derivatives of cinchona alkaloids exhibit antimicrobial properties. The exact mechanism remains under investigation, but it is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

3. Antiviral Potential

- Some research indicates that certain cinchona derivatives may exhibit antiviral activity, potentially through inhibition of viral replication mechanisms .

Case Study 1: Asymmetric Synthesis

A study demonstrated that a polystyrene-supported 9-amino-(9-deoxy)epi quinine derivative was used in a continuous flow setup to produce enantioenriched Michael adducts efficiently. The catalyst maintained effectiveness over 21 hours, showcasing its potential for industrial applications in drug synthesis .

Case Study 2: Antimicrobial Testing

In vitro testing of various cinchona derivatives, including 9-amino-(9-deoxy)epi-dihydroquinidine trihydrochloride, revealed significant antimicrobial activity against Gram-positive bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Research Findings

Recent research has focused on enhancing the properties of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride through structural modifications and assessing its pharmacokinetic profiles:

Q & A

Basic: What are the primary applications of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride in asymmetric catalysis?

Answer:

This compound is widely employed as a chiral organocatalyst in asymmetric synthesis, particularly in Michael additions (e.g., Meldrum’s acid to nitroalkenes) and 1,4-conjugate additions of ketones/aldehydes to β-nitrostyrenes. Its modified cinchona alkaloid backbone enhances enantioselectivity, especially in reactions requiring bulky substrates. For example, its thiourea derivative with a trityl group improves steric control in stereoselective transformations .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Store in a cool, dry place away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption.

- Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use dry chemical extinguishers for fires .

Advanced: How does the 9-amino substitution in the cinchona alkaloid structure affect catalytic performance?

Answer:

Replacing the hydroxyl group at position 9 with an amino group introduces a stronger hydrogen-bond donor , which enhances substrate activation in enantioselective reactions. This modification also alters the catalyst’s spatial orientation , enabling better control over transition states. Comparative studies show that the 9-amino derivative outperforms unmodified alkaloids in reactions involving acyclic ketones due to improved π-π interactions and steric shielding .

Advanced: What experimental variables should be optimized to improve enantioselectivity in conjugate additions?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) often enhance reaction rates, while non-polar solvents (e.g., toluene) may improve selectivity.

- Catalyst Loading: Typical loadings range from 5–10 mol%, but lower amounts (1–2 mol%) can reduce side reactions.

- Temperature: Reactions performed at 0–25°C generally yield higher enantiomeric excess (ee) compared to elevated temperatures.

- Substrate Scope: Test structurally diverse nitroolefins to identify steric/electronic effects on selectivity .

Basic: How should waste containing this compound be disposed of?

Answer:

- Classification: Treat as hazardous chemical waste due to potential toxicity.

- Disposal Protocol: Collect waste in labeled, sealed containers and coordinate with licensed disposal services. Follow local regulations (e.g., EPA guidelines) for halogenated organics. Avoid drain disposal or incineration without professional oversight .

Advanced: How can researchers resolve contradictions in reported catalytic efficiency across studies?

Answer:

Contradictions often arise from differences in:

- Substrate Purity: Impurities in nitroolefins or ketones can skew results. Use HPLC/GC-MS to verify substrate quality.

- Reaction Atmosphere: Moisture-sensitive reactions require rigorous anhydrous conditions (e.g., glovebox).

- Analytical Methods: Ensure ee values are measured using chiral HPLC or NMR with chiral shift reagents for consistency.

- Replication: Conduct control experiments using published protocols to isolate variables (e.g., solvent, catalyst batch) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 7.5–8.5 ppm, NH₂ signals at δ 5.5–6.0 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₁₉H₂₈Cl₃N₃, MW 404.8).

- X-ray Crystallography: For absolute configuration determination .

Advanced: What strategies can mitigate catalyst deactivation during prolonged reactions?

Answer:

- Additive Screening: Incorporate stabilizing agents like molecular sieves (3Å) to adsorb moisture.

- Inert Atmosphere: Use argon/nitrogen gas to prevent oxidation.

- Batch vs. Flow Reactors: Continuous flow systems minimize exposure to air/moisture.

- Catalyst Recycling: Test recovery via precipitation/filtration after reaction completion .

Basic: How does this compound compare to other cinchona-derived catalysts?

Answer:

Unlike cinchonidine or quinine , the 9-amino modification and dihydroquinidine backbone provide:

- Higher Basicity: Improved activation of acidic substrates.

- Reduced Steric Hindrance: Better accessibility for bulky substrates.

- Enhanced Thermal Stability: Suitable for reactions requiring elevated temperatures .

Advanced: What computational methods support mechanistic studies of this catalyst?

Answer:

- DFT Calculations: Model transition states to predict enantioselectivity (e.g., Gibbs free energy differences between diastereomeric pathways).

- Molecular Dynamics: Simulate solvent effects on catalyst-substrate interactions.

- Docking Studies: Visualize hydrogen-bonding networks in catalyst-substrate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.